2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C15H27BO2 and a molecular weight of 250.19 g/mol . This compound is part of the boronic ester family, which is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-dimethylcyclohexanone with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., THF, DCM).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Mechanism of Action
The mechanism by which 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-oxygen bond, which facilitates the transfer of organic groups in cross-coupling reactions. The palladium catalyst plays a crucial role in this process by undergoing oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane
- 2-(4,4-Dimethylcyclohexylidene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which provide enhanced stability and reactivity in cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
2-[(4,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-13(2)9-7-12(8-10-13)11-16-17-14(3,4)15(5,6)18-16/h11H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTLYUKOYPLFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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